molecular formula C23H26N2O5 B8113222 Fmoc-D-Lys(Ac)-OH

Fmoc-D-Lys(Ac)-OH

Cat. No.: B8113222
M. Wt: 410.5 g/mol
InChI Key: HQLBYVWJOXITAM-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Lys(Ac)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an acetyl group at the side chain amino group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal of the Fmoc group under mild conditions.

Scientific Research Applications

Chemistry:

Biology:

    Protein Engineering: It is used in the modification of proteins and peptides to study their structure and function.

Medicine:

    Drug Development: this compound is used in the development of peptide-based drugs and therapeutic agents.

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The synthesis begins with the protection of the amino group of D-lysine using the Fmoc group. This is typically achieved by reacting D-lysine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.

    Acetylation: The side chain amino group of the Fmoc-protected D-lysine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

    Purification: The final product, Fmoc-D-Lys(Ac)-OH, is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial-grade reagents and solvents.

    Automated Synthesis: Utilization of automated peptide synthesizers to streamline the process.

    Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Acetyl Group Stability: The acetyl group on the side chain is stable under the conditions used for Fmoc deprotection, making it a useful protecting group in peptide synthesis.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Major Products Formed:

    Fmoc Deprotection: Removal of the Fmoc group yields the free amino group of D-lysine.

    Acetylation: The acetylation reaction results in the formation of Fmoc-D-Lys(Ac)-OH.

Mechanism of Action

Mechanism:

    Fmoc Protection: The Fmoc group protects the amino group of D-lysine during peptide synthesis, preventing unwanted side reactions.

    Acetylation: The acetyl group on the side chain amino group provides additional stability and prevents side reactions during synthesis.

Molecular Targets and Pathways:

    Peptide Synthesis: The primary target is the amino group of D-lysine, which is protected by the Fmoc group and acetylated to prevent side reactions.

Comparison with Similar Compounds

    Fmoc-L-Lys(Ac)-OH: Similar to Fmoc-D-Lys(Ac)-OH but with the L-isomer of lysine.

    Fmoc-D-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of an acetyl group for side chain protection.

    Fmoc-D-Orn(Ac)-OH: Similar structure but with ornithine instead of lysine.

Uniqueness:

Properties

IUPAC Name

(2R)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLBYVWJOXITAM-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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